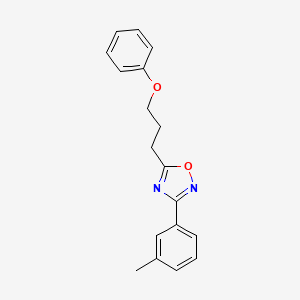
3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic organic compound that contains an oxadiazole ring, which is known for its potential biological activity. This compound has been synthesized and studied for its potential use in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may act on various molecular targets such as enzymes, receptors, and ion channels. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, a neurotransmitter receptor that plays a role in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole exhibits a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole in lab experiments is its potential to exhibit a range of biological activities. This makes it a versatile compound that can be used to study various disease pathways and molecular targets. However, one of the limitations of using this compound is its relatively low solubility in water. This can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole. One potential direction is the development of more potent and selective analogs of this compound. This could lead to the discovery of new drugs for the treatment of various diseases. Another potential direction is the study of the compound's mechanism of action in greater detail. This could provide insights into the molecular pathways that are involved in the compound's biological activity. Finally, there is a need for further studies to determine the safety and toxicity of this compound in humans. This will be important for the eventual development of drugs based on this compound.
Métodos De Síntesis
The synthesis of 3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole involves the reaction of 3-methylbenzohydrazide with 3-phenoxypropionyl chloride in the presence of triethylamine. The resulting product is then cyclized with phosphorus oxychloride to form the oxadiazole ring. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
This compound has been studied for its potential use in drug discovery and development. It has been found to exhibit promising biological activity in various in vitro and in vivo assays. Studies have shown that it possesses anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to have potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-14-7-5-8-15(13-14)18-19-17(22-20-18)11-6-12-21-16-9-3-2-4-10-16/h2-5,7-10,13H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCJOLJFEIXZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

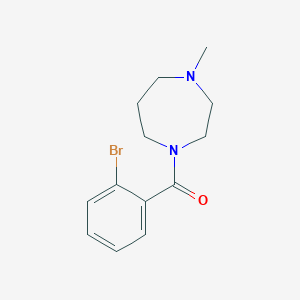
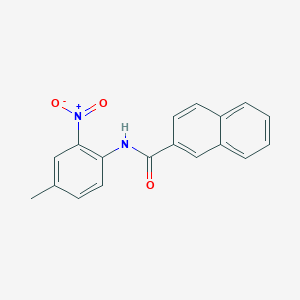
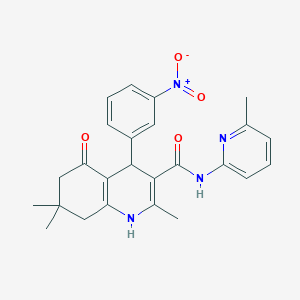
![propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5184757.png)
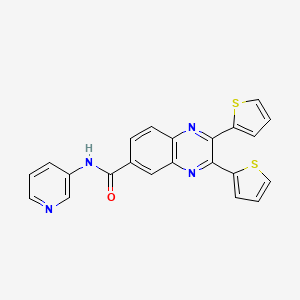
![2-{[2-(4-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5184763.png)

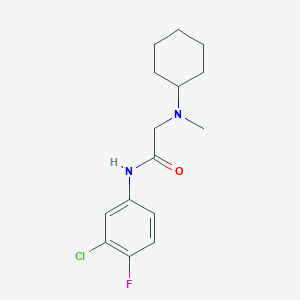
![6-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5184789.png)
![1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5184794.png)
![2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5184804.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-methyl-3-furamide](/img/structure/B5184818.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5184826.png)
